Salazodin

描述

属性

IUPAC Name |

2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUATOCFMCWUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043229, DTXSID40865074 | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-72-8 | |

| Record name | Salazopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazodine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALAZODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfasalazine in Inflammatory Bowel Disease

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a group of chronic, relapsing inflammatory disorders of the gastrointestinal tract. For decades, sulfasalazine (Salazodin) has been a foundational therapy, particularly for mild to moderate UC.[1][2] Despite its long-standing use, the complete elucidation of its mechanism of action has been a gradual process, revealing a complex interplay of the parent drug and its metabolites with host inflammatory pathways and the gut microbiome.

Sulfasalazine is a prodrug, ingeniously designed to deliver its active components to the colon, the primary site of inflammation in ulcerative colitis.[2][3] This guide provides a detailed technical overview of its pharmacokinetics, core molecular mechanisms, and the experimental methodologies used to uncover them, tailored for a scientific audience engaged in IBD research and drug development.

Pharmacokinetics and Metabolism: A Prodrug Approach

Sulfasalazine's structure consists of an anti-inflammatory molecule, 5-aminosalicylic acid (5-ASA or mesalamine), linked to an antibiotic, sulfapyridine, via an azo bond.[1][4] This molecular design is central to its targeted delivery.

Following oral administration, less than 15% of the parent sulfasalazine dose is absorbed in the small intestine.[2][5][6] The bulk of the drug reaches the colon intact, where resident gut bacteria utilize azoreductase enzymes to cleave the azo bond.[4][5][6] This cleavage releases the two principal metabolites:

-

5-Aminosalicylic Acid (5-ASA): This is the primary therapeutic moiety for IBD.[5][7] It acts topically on the colonic mucosa, with only 10-30% being systemically absorbed.[2] The majority is eliminated in the feces.[6][8] Its therapeutic effect is therefore largely localized to the site of inflammation.[3][6]

-

Sulfapyridine: This molecule is almost completely absorbed from the colon, with about 60% bioavailability, and is responsible for many of the systemic side effects associated with sulfasalazine.[2][5] It undergoes hepatic metabolism (acetylation, hydroxylation, and glucuronidation) before renal excretion.[4][6] While long considered just a carrier molecule, some evidence suggests it possesses immunomodulatory properties.[3][9]

The rate of sulfapyridine metabolism is dependent on an individual's inherited acetylator phenotype (fast or slow), which can influence both therapeutic efficacy and the likelihood of adverse effects.[4]

Table 1: Pharmacokinetic Properties of Sulfasalazine and its Metabolites

| Parameter | Sulfasalazine (Parent Drug) | 5-Aminosalicylic Acid (5-ASA) | Sulfapyridine |

|---|---|---|---|

| Primary Site of Absorption | Small Intestine (minimal) | Colon (limited) | Colon |

| Bioavailability | <15%[2][5] | 10-30%[2] | ~60%[2][5] |

| Therapeutic Action | Systemic (NF-κB Inhibition) | Topical (in the colon)[3][6] | Systemic (Immunomodulation) |

| Primary Contribution | Direct anti-inflammatory | Primary therapeutic effect in IBD[5][7] | Carrier molecule; side effects[5][6] |

| Elimination Half-life | 5-10 hours[6][8] | 0.5-1.5 hours[6][8] | 6-14 hours (acetylator dependent)[6][8] |

Core Mechanisms of Action

Sulfasalazine's therapeutic effect is not attributable to a single action but rather a combination of mechanisms involving the intact parent drug, its 5-ASA metabolite, and its interaction with the gut microbiota.

Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is significantly increased in the inflamed mucosa of IBD patients.[10][11] One of the most critical mechanisms of sulfasalazine is the direct and potent inhibition of the NF-κB signaling cascade by the parent drug .[10][12]

-

Molecular Target: Sulfasalazine directly inhibits the IκB kinase (IKK) complex, specifically IKK-α and IKK-β.[13]

-

Mechanism: In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (like TNF-α) activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[10]

-

Effect of Sulfasalazine: By inhibiting IKK-α and IKK-β, sulfasalazine prevents the phosphorylation and subsequent degradation of IκBα.[10][13] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and blocking the downstream inflammatory cascade.[10][11] Notably, its metabolites, 5-ASA and sulfapyridine, do not demonstrate this potent NF-κB inhibitory effect.[10][12]

Caption: Sulfasalazine directly inhibits the IKK complex, preventing NF-κB activation.

Modulation of Arachidonic Acid Metabolism by 5-ASA

The 5-ASA moiety exerts its anti-inflammatory effects locally in the colon by interfering with the arachidonic acid cascade.[3][5] Arachidonic acid is metabolized by two key enzymatic pathways to produce potent inflammatory mediators:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins, which contribute to inflammation, vasodilation, and pain.

-

Lipoxygenase (LOX) Pathway: Produces leukotrienes, which are potent chemoattractants for neutrophils and other leukocytes.

5-ASA inhibits both COX and LOX pathways, thereby reducing the synthesis of prostaglandins and leukotrienes in the intestinal mucosa.[3][5] This dual inhibition helps to decrease the local inflammatory response. While sulfasalazine itself can inhibit prostaglandin biosynthesis, its metabolites, particularly 5-ASA, are considered key players in this local effect.[14][15]

References

- 1. drugs.com [drugs.com]

- 2. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 4. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics of Sulphasalazine, Its Metabolites and Other Prodrugs of 5-Aminosalicylic Acid | Semantic Scholar [semanticscholar.org]

- 9. Does the 5-aminosalicylic acid metabolite of sulfasalazine play a role in management of rheumatoid arthritis – PharmaNUS [blog.nus.edu.sg]

- 10. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. | PDF or Rental [articles.researchsolutions.com]

- 15. Inhibition of prostaglandin biosynthesis by sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Sulfasalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), has been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its therapeutic efficacy is intrinsically linked to its unique pharmacokinetic profile, characterized by limited systemic absorption of the parent drug and targeted delivery to the colon where it is metabolized by the gut microbiota into its active moieties: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA). This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of sulfasalazine, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Introduction

Sulfasalazine is a prodrug designed to deliver its active components to the colon, thereby maximizing local therapeutic effects while minimizing systemic side effects. Understanding its pharmacokinetic journey is crucial for optimizing its clinical use and for the development of novel drug delivery systems. This document synthesizes current knowledge on the pharmacokinetics and metabolism of sulfasalazine, presenting it in a manner that is accessible and actionable for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of sulfasalazine is a complex interplay between the host and their gut microbiota. The parent drug itself has limited systemic exposure, with the majority of a dose reaching the colon intact.

Absorption

Following oral administration, less than 15% of a dose of sulfasalazine is absorbed as the parent drug from the small intestine.[1] Detectable serum concentrations of sulfasalazine can be found in healthy subjects within 90 minutes of ingestion, with maximum concentrations occurring between 3 and 12 hours.[1] The absolute bioavailability of orally administered sulfasalazine is estimated to be less than 15%.[1]

The majority of the administered dose, around 90%, reaches the colon unchanged.[2] Here, it undergoes metabolism by intestinal bacteria.

Distribution

The volume of distribution for intravenously administered sulfasalazine is approximately 7.5 ± 1.6 L.[3] Sulfasalazine is highly bound to plasma proteins, primarily albumin (>99.3%).[1] In contrast, its metabolite sulfapyridine is about 70% bound to albumin, and acetylsulfapyridine, the main metabolite of sulfapyridine, is approximately 90% bound to plasma proteins.[3]

Metabolism

The metabolism of sulfasalazine is a two-step process involving both bacterial and mammalian enzymes.

Step 1: Bacterial Metabolism in the Colon

The primary and most crucial metabolic step occurs in the colon. Intestinal bacteria, through the action of azoreductase enzymes, cleave the azo bond of sulfasalazine to release its two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[4] This bacterial conversion is the rate-limiting step in the overall metabolism of sulfasalazine.

Step 2: Systemic Metabolism

-

Sulfapyridine (SP): Following its release in the colon, sulfapyridine is well absorbed, with an estimated bioavailability of 60%.[3] It then undergoes extensive hepatic metabolism, primarily through acetylation to form acetylsulfapyridine. The rate of this acetylation is dependent on the individual's acetylator phenotype (fast or slow).[3][4] SP can also be metabolized to 5-hydroxy-sulfapyridine and N-acetyl-5-hydroxy-sulfapyridine.[1]

-

5-Aminosalicylic Acid (5-ASA): In contrast to SP, 5-ASA is poorly absorbed from the colon, with an estimated bioavailability of 10% to 30%.[3] The absorbed fraction is primarily metabolized in the liver and intestine to N-acetyl-5-aminosalicylic acid.[1]

Excretion

The elimination of sulfasalazine and its metabolites occurs via both renal and fecal routes.

-

Sulfasalazine: The small amount of absorbed parent drug is eliminated with a plasma half-life of approximately 7.6 ± 3.4 hours.[3] The clearance of sulfasalazine is 1 L/hr, with renal clearance accounting for about 37% of the total clearance.[3]

-

Sulfapyridine and its metabolites: Absorbed sulfapyridine and its metabolites are primarily eliminated in the urine as free metabolites or glucuronide conjugates.[3] The half-life of sulfapyridine is dependent on the acetylator phenotype, being approximately 10.4 hours in fast acetylators and 14.8 hours in slow acetylators.[3]

-

5-Aminosalicylic Acid and its metabolites: The majority of 5-ASA remains within the colonic lumen and is excreted in the feces as 5-ASA and acetyl-5-ASA.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of sulfasalazine and its metabolites.

Table 1: Pharmacokinetic Parameters of Sulfasalazine

| Parameter | Value | Reference |

| Bioavailability (oral) | < 15% | [1] |

| Volume of Distribution (Vd) | 7.5 ± 1.6 L | [3] |

| Plasma Protein Binding | > 99.3% (primarily albumin) | [1] |

| Clearance (CL) | 1 L/hr | [3] |

| Renal Clearance | ~37% of total clearance | [3] |

| Plasma Half-life (t½) | 7.6 ± 3.4 hours | [3] |

| Time to Peak Concentration (Tmax) | 3 - 12 hours | [1] |

Table 2: Pharmacokinetic Parameters of Sulfapyridine (SP)

| Parameter | Value | Reference |

| Bioavailability (from colon) | ~60% | [3] |

| Plasma Protein Binding | ~70% (albumin) | [3] |

| Mean Half-life (t½) - Fast Acetylators | 10.4 hours | [3] |

| Mean Half-life (t½) - Slow Acetylators | 14.8 hours | [3] |

| Time to Peak Concentration (Tmax) | ~10 hours | [3] |

Table 3: Pharmacokinetic Parameters of 5-Aminosalicylic Acid (5-ASA)

| Parameter | Value | Reference |

| Bioavailability (from colon) | 10% - 30% | [3] |

| Time to Peak Concentration (Tmax) | ~10 hours | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the pharmacokinetics and metabolism of sulfasalazine.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of sulfasalazine and its metabolites after oral administration.

Methodology:

-

Study Design: A single-dose, two-way crossover study in healthy male and non-pregnant female volunteers.[5][6] Studies are typically conducted under both fasting and fed conditions.[5][6]

-

Dosing: A single oral dose of 500 mg sulfasalazine is administered.[5][6] To achieve adequate plasma concentrations, administration of up to four 500 mg tablets may be permissible.[5]

-

Blood Sampling: Blood samples (e.g., 5 mL) are collected from a peripheral vein at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

-

Urine Collection: Urine is collected at specified intervals over a period of 96 hours post-dose. The volume of each collection is recorded, and an aliquot is stored at -20°C or lower until analysis.

-

Bioanalysis: Plasma and urine samples are analyzed for concentrations of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][8][9]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution), using non-compartmental analysis.

In Vitro Metabolism Study using Gut Microbiota

Objective: To investigate the metabolism of sulfasalazine by intestinal bacteria.

Methodology:

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are processed under anaerobic conditions to preserve the viability of the gut microbiota.[10][11] A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer.

-

Anaerobic Incubation: The fecal slurry is incubated anaerobically at 37°C.[12] Sulfasalazine is added to the slurry at a specified concentration (e.g., 100 µg/mL).[12] A control incubation without sulfasalazine and a control with sulfasalazine in buffer without fecal slurry are also included.

-

Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: The reaction in the collected aliquots is quenched, and the samples are centrifuged to pellet the fecal matter. The supernatant is collected for analysis.

-

Bioanalysis: The concentrations of sulfasalazine and its metabolites (sulfapyridine and 5-aminosalicylic acid) in the supernatant are quantified using a validated analytical method such as HPLC.

-

Data Analysis: The rate of disappearance of sulfasalazine and the rate of appearance of its metabolites are calculated to determine the metabolic activity of the gut microbiota.

Visualizations

Metabolic Pathway of Sulfasalazine

References

- 1. Command Line | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. raw.githubusercontent.com [raw.githubusercontent.com]

- 10. Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of sulfasalazine metabolites in rats following concomitant oral administration of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

Salazodin: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

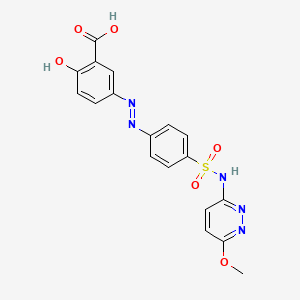

Introduction

Salazodin, also known by its IUPAC name 2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid, is a sulfonamide compound with the chemical formula C18H15N5O6S.[1][2][] It is structurally related to sulfasalazine and is recognized for its antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of this compound, tailored for professionals in research and drug development. While experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information, including predicted properties and data from closely related compounds where noted.

Molecular Structure and Identification

This compound is a complex organic molecule characterized by a salicylic acid moiety linked to a sulfamoyl-phenyl-pyridazine group through an azo bond.

Key Structural Features:

-

Salicylic Acid Core: Provides anti-inflammatory properties.

-

Azo Bond (-N=N-): Links the two main aromatic systems.

-

Sulfonamide Group (-SO2NH-): Contributes to its antibacterial activity.

-

Pyridazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 22933-72-8 |

| Molecular Formula | C18H15N5O6S |

| Molecular Weight | 429.41 g/mol |

| IUPAC Name | 2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |

| Synonyms | Salazodine, Salazopyridazine, 5-(p-(6-methoxy-3-pyridazinylsulfamoyl)-phenylazo)-salicylic acid |

| SMILES | COC1=CC=C(N=NC2=CC=C(C=C2)S(=O)(=O)NC2=NN=C(C=C2)OC)C(O)=O |

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that some of these values are predicted through computational models due to the scarcity of published experimental data.

| Property | Value | Source |

| Physical State | Solid, Yellow to orange powder | [1][4] |

| Melting Point | 240–245 °C (decomposes) for Sulfasalazine | [5] |

| Boiling Point (Predicted) | 764.1 ± 70.0 °C | [4][6] |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [4][6] |

| pKa (Predicted) | 2.70 ± 0.10 | [1][6] |

| Solubility | DMSO: 125 mg/mL (with sonication) | [4] |

| Practically insoluble in water, ether, benzene, chloroform | [5] | |

| Very slightly soluble in ethanol | [5] | |

| Soluble in alkali hydroxides | [5] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound, as described in patent literature for related compounds, involves a two-step process: diazotization followed by a coupling reaction.[7]

Step 1: Diazotization of 6-methoxy-3-(phenylsulfonamido)pyridazine

-

Dissolve the starting sulfonamide in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction with Salicylic Acid

-

In a separate vessel, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10 °C.

-

Slowly add the previously prepared diazonium salt solution to the salicylic acid solution while maintaining the temperature and pH. The pH is typically kept alkaline to facilitate the coupling reaction.

-

Azo coupling occurs, leading to the formation of this compound, which will precipitate out of the solution.

-

The resulting solid is collected by filtration and washed with water.

References

- 1. Buy Salazodine | 22933-72-8 [smolecule.com]

- 2. This compound | C18H15N5O6S | CID 65707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Salazodine | 22933-72-8 [chemicalbook.com]

- 5. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 22933-72-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Initial In Vitro Studies of Sulfasalazine's Anti-inflammatory Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro research elucidating the anti-inflammatory properties of Sulfasalazine (often referred to by its brand name Azulfidine). Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) utilized in the management of autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.[1] Its therapeutic efficacy is attributed to its anti-inflammatory and immunomodulatory effects.[1] This document details the key molecular mechanisms, presents quantitative data from various assays, and outlines the experimental protocols used in these initial studies.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

A substantial body of in vitro evidence points to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway as a primary mechanism of Sulfasalazine's anti-inflammatory action.[2][3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2]

Sulfasalazine has been demonstrated to be a potent and specific inhibitor of NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and phorbol esters.[2][4] The inhibitory effect is dose-dependent, with half-maximal inhibition of NF-κB dependent transcription observed at approximately 0.625 mM in murine T-lymphocytes.[5] Further studies have pinpointed the direct molecular target of Sulfasalazine within this pathway. It directly inhibits the activity of IκB kinases α (IKK-α) and β (IKK-β) by antagonizing adenosine triphosphate (ATP) binding.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] Consequently, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.[2][6]

It is noteworthy that the primary metabolites of Sulfasalazine, 5-aminosalicylic acid (5-ASA) and sulfapyridine, do not exhibit this inhibitory effect on NF-κB activation, indicating that the parent molecule is responsible for this specific mechanism.[2][3]

Caption: Sulfasalazine inhibits the NF-κB pathway by directly targeting the IKK complex.

Quantitative Data on Anti-inflammatory Effects

The in vitro anti-inflammatory activity of Sulfasalazine has been quantified through various assays, primarily focusing on its impact on macrophage function and the production of inflammatory mediators.

| Cell Line | Stimulus | Mediator | Sulfasalazine Concentration | % Inhibition / Effect | Reference |

| J774 Macrophages | LPS (10 µg/ml) & IFN-γ (100 U/ml) | Nitric Oxide (NO) | 50-500 µM | Concentration-dependent suppression | [7] |

| J774 Macrophages | LPS (10 µg/ml) & IFN-γ (0.5 µg/ml) | IL-12 (p40) | 50-500 µM | Concentration-dependent suppression | [7] |

| J774 Macrophages | LPS (10 µg/ml) & IFN-γ (0.5 µg/ml) | IL-12 (p70) | 50-500 µM | Concentration-dependent suppression | [7] |

| Mouse Macrophages | LPS | IL-12 | Not specified | Potent, dose-dependent inhibition | [6] |

| RAW 264.7 Macrophages | LPS (0.7 µg) | IL-1, IL-6, TNF-α | Not specified | Significant reduction after 24 and 72h | [8][9] |

| Peripheral Blood Lymphocytes | Pokeweed Mitogen | Immunoglobulin Synthesis | 10-25 µg/ml | Dose-dependent depression | [10] |

| Assay | Compound | IC50 Value | Reference |

| Contractile Leukotriene Formation (Rat Peritoneal Cells) | Sulfasalazine | 0.15 mM | |

| Contractile Leukotriene Formation (Rat Peritoneal Cells) | 5-Aminosalicylic Acid (5-ASA) | 2.3 mM | |

| κB-dependent Transcription (Murine T-lymphocytes) | Sulfasalazine | ~0.625 mM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments.

-

Cell Lines: J774 or RAW 264.7 mouse macrophage cell lines are commonly used.[7][8]

-

Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% gentamicin at 37°C in a 5% CO₂ atmosphere.[8]

-

Seeding: For assays, macrophages are seeded at a density of approximately 0.3 x 10⁶ cells per well in 6-well plates.[8]

-

Pre-treatment: Cells are pre-treated with varying concentrations of Sulfasalazine (e.g., 50-500 µM) for a specified duration, typically 30 minutes, before stimulation.[7]

-

Stimulation: An inflammatory response is induced by treating the cells with bacterial lipopolysaccharide (LPS) (e.g., 0.7-10 µg/ml) and, in some cases, co-stimulated with interferon-gamma (IFN-γ) (e.g., 100 U/ml).[7][8]

-

Incubation: The cells are incubated for a period of 12 to 72 hours post-stimulation.[7][8]

-

Measurement of Inflammatory Mediators:

-

Cytokines (IL-1, IL-6, TNF-α, IL-12): The concentrations of cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]

-

Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess assay.[7]

-

Protein Expression (iNOS): The expression of inducible nitric oxide synthase (iNOS) protein is determined by Western blotting of cell lysates.[7]

-

-

Cell Lines: SW620 colon cells or Jurkat T cells are frequently utilized.[3]

-

Stimulation: NF-κB activation is induced by treating cells with TNF-α or LPS.[3]

-

Nuclear Extract Preparation: Following stimulation, nuclear proteins are extracted from the cells.

-

Electrophoretic Mobility Shift Assay (EMSA): This assay is used to detect NF-κB DNA-binding activity. Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band in Sulfasalazine-treated cells indicates inhibition of NF-κB activation.[6]

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Following treatment with Sulfasalazine and a stimulus, the activity of the reporter gene is measured, providing a quantitative assessment of NF-κB transcriptional activity.[5]

Caption: General workflow for in vitro anti-inflammatory assays using macrophage cell lines.

Conclusion

The initial in vitro studies of Sulfasalazine have been instrumental in defining its anti-inflammatory properties at a molecular level. The consistent and robust evidence demonstrates that Sulfasalazine's primary mechanism of action is the specific inhibition of the NF-κB signaling pathway through the direct targeting of IKK-α and IKK-β. This leads to a significant reduction in the production of key pro-inflammatory mediators, including various cytokines and nitric oxide, in relevant immune cells. The data and protocols summarized in this guide provide a foundational understanding for researchers and professionals in the field of drug development and inflammation research.

References

- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfasalazine prevents T-helper 1 immune response by suppressing interleukin-12 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfasalazine Microparticles Targeting Macrophages for the Treatment of Inflammatory Diseases Affecting the Synovial Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfasalazine Microparticles Targeting Macrophages for the Treatment of Inflammatory Diseases Affecting the Synovial Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Salazodin: A Technical Overview of its Discovery and Preclinical Development

Abstract: This document provides a comprehensive technical overview of the discovery and preclinical development of Salazodin, a novel, potent, and selective small molecule inhibitor of Janus Kinase 3 (JAK3). This compound was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies to improve its potency and selectivity. This guide details the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and a summary of pivotal preclinical data are presented. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation of this compound's development.

Introduction: The Unmet Need in Autoimmune Disease Therapy

The therapeutic landscape for autoimmune diseases, such as rheumatoid arthritis (RA), has been significantly advanced by the advent of biologic agents. However, challenges related to immunogenicity, cost, and administration routes persist. The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—represents a critical node in cytokine signaling pathways integral to immune cell development, activation, and function. While several JAK inhibitors have been developed, the pursuit of agents with improved selectivity profiles to optimize the balance between efficacy and safety remains a key objective. This compound emerged from a targeted drug discovery program aimed at developing a highly selective JAK3 inhibitor to minimize off-target effects associated with the inhibition of other JAK isoforms.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening (HTS) campaign of a 500,000-compound library against recombinant human JAK3. This effort identified an initial hit compound with modest potency. A subsequent medicinal chemistry program focused on structure-activity relationship (SAR) optimization led to the synthesis of over 200 analogs. This process culminated in the identification of this compound (internal designation AZ-20-1138), which exhibited a significant improvement in potency and selectivity for JAK3 over other JAK family members.

Table 1: In Vitro Potency and Selectivity of this compound Against JAK Family Kinases

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (fold) vs. JAK3 |

| This compound | 150 | 210 | 1.5 | 180 | 100x (JAK1), 140x (JAK2), 120x (TYK2) |

| Tofacitinib | 1.1 | 20 | 1.0 | 32 | 1.1x (JAK1), 20x (JAK2), 32x (TYK2) |

Data represents the mean of three independent experiments. IC₅₀ values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Mechanism of Action: Inhibition of the JAK3-STAT Pathway

This compound exerts its immunomodulatory effects by inhibiting the function of JAK3. JAK3 predominantly associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs), primarily STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune cell proliferation and differentiation. This compound competitively binds to the ATP-binding site of JAK3, preventing the phosphorylation and activation of STAT proteins and thereby interrupting this signaling cascade.

Caption: this compound inhibits the JAK3-STAT signaling pathway.

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was evaluated in multiple preclinical species to assess its suitability for in vivo studies and to predict human PK parameters. The compound demonstrated favorable oral bioavailability and a half-life supportive of once-daily dosing.

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) | Bioavailability (%) |

| Mouse | 10 | PO | 850 | 0.5 | 4200 | 3.5 | 45 |

| Rat | 10 | PO | 980 | 1.0 | 5600 | 4.2 | 52 |

| Dog | 5 | PO | 650 | 2.0 | 7100 | 6.8 | 65 |

| Mouse | 2 | IV | - | - | 9333 | 3.3 | 100 |

| Rat | 2 | IV | - | - | 10769 | 4.0 | 100 |

| Dog | 1 | IV | - | - | 10923 | 6.5 | 100 |

PO: Per os (oral); IV: Intravenous. Data represents mean values (n=3 per group).

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The in vivo efficacy of this compound was assessed in a rat model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis. Prophylactic administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis, including paw swelling and arthritic score.

Table 3: Efficacy of this compound in the Rat CIA Model

| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 21) | Paw Swelling Reduction (%) |

| Vehicle Control | - | 10.2 ± 1.5 | 0% |

| This compound | 3 | 6.8 ± 1.2* | 33% |

| This compound | 10 | 3.1 ± 0.8 | 69% |

| This compound | 30 | 1.5 ± 0.5 | 85% |

| Positive Control (Etanercept) | 10 | 2.5 ± 0.7** | 75% |

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Experimental Protocols

-

Objective: To determine the IC₅₀ of this compound against JAK family kinases.

-

Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (Carna Biosciences); ULight™-JAK-1 (Tyr1023) peptide substrate (PerkinElmer); Europium-labeled anti-phosphotyrosine antibody (PerkinElmer); ATP; assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Procedure:

-

Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add 2 µL of the compound dilution to a 384-well low-volume assay plate.

-

Add 4 µL of a solution containing the specific JAK enzyme and ULight™-peptide substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at Km for each enzyme).

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of detection mix containing Europium-labeled anti-phosphotyrosine antibody in stop buffer (EDTA).

-

Incubate for a further 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision, PerkinElmer) at emission wavelengths of 615 nm and 665 nm following excitation at 320 nm.

-

-

Data Analysis: Calculate the ratio of emissions (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Animals: Male Lewis rats, 8-10 weeks old.

-

Induction:

-

On Day 0, immunize rats intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).

-

On Day 7, administer a booster immunization with 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Randomize animals into treatment groups (n=8-10 per group) upon the first signs of arthritis (typically Day 10-12).

-

Administer this compound (formulated in 0.5% methylcellulose / 0.1% Tween 80) or vehicle control orally (PO) once daily until the termination of the study (Day 21).

-

-

Efficacy Assessment:

-

Monitor animals daily for body weight and clinical signs of arthritis.

-

Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of multiple toes, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

-

Measure paw thickness (swelling) every other day using a digital caliper.

-

-

Data Analysis: Compare mean arthritis scores and paw swelling between treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA with Dunnett's post-hoc test).

Conclusion and Future Directions

This compound is a potent and highly selective JAK3 inhibitor that demonstrates a clear mechanism of action through the suppression of the JAK3-STAT signaling pathway. It exhibits a favorable preclinical pharmacokinetic profile and significant efficacy in a robust animal model of rheumatoid arthritis. These promising preclinical data established a strong foundation for the advancement of this compound into investigational new drug (IND)-enabling toxicology studies and subsequent clinical development for the treatment of autoimmune diseases.

Theoretical Models of Salazodin Binding to Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazodin, also known as Sulfasalazine, is a well-established disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[1] Its therapeutic efficacy stems from its targeted interaction with key proteins involved in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the theoretical models of this compound's binding to its primary molecular targets, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and processes.

This compound is a prodrug that is metabolized by colonic bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA or mesalamine).[2][3] While the metabolites contribute to its overall therapeutic effect, the parent molecule, this compound, possesses its own distinct pharmacological activities, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway and sepiapterin reductase (SPR).

Quantitative Analysis of this compound Binding

The interaction of this compound and its metabolites with their target proteins has been quantified through various in vitro and cellular assays. The following tables summarize the available binding affinity and inhibitory concentration data.

| Ligand | Target Protein | Assay Type | IC50 | Reference |

| This compound (Sulfasalazine) | κB-dependent transcription | Cellular Assay | ~0.625 mM | [2] |

| This compound (Sulfasalazine) | Sepiapterin Reductase (SPR) | Enzymatic Assay | 23 nM | [4][5] |

| This compound (Sulfasalazine) | Sepiapterin Reductase (SPR) | Enzymatic Assay | 31 nM | [6][7] |

| Sulfapyridine | Sepiapterin Reductase (SPR) | Enzymatic Assay | 480 nM | [4][5] |

| Mesalamine (5-ASA) | Sepiapterin Reductase (SPR) | Enzymatic Assay | 370 µM | [4][5] |

Table 1: Inhibitory Concentrations (IC50) of this compound and its Metabolites. This table presents the half-maximal inhibitory concentrations of this compound and its primary metabolites against their respective targets.

| Ligand | Protein | Binding Percentage | Reference |

| This compound (Sulfasalazine) | Albumin | >99% | |

| Sulfapyridine | Albumin | ~70% | |

| Acetylsulfapyridine | Plasma Proteins | ~90% |

Table 2: Plasma Protein Binding of this compound and its Metabolites. This table outlines the extent of binding of this compound and its metabolites to plasma proteins, which influences their pharmacokinetic profiles.

Molecular Mechanisms and Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for this compound is the potent and specific inhibition of the NF-κB signaling pathway.[8] This pathway is a critical regulator of inflammatory responses. This compound exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex, specifically the IKKα and IKKβ subunits.[1][9] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[8]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Sepiapterin Reductase (SPR)

Recent studies have identified sepiapterin reductase (SPR) as another significant target of this compound.[4][5][6][7] SPR is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes, including nitric oxide synthases. By inhibiting SPR, this compound reduces the production of BH4, which can modulate inflammatory processes.

Experimental Protocols

Molecular Docking of this compound with NF-κB p65

Objective: To predict the binding mode and affinity of this compound to the p65 subunit of NF-κB.

Software: AutoDock Vina

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF format.

-

Convert the SDF file to PDBQT format using Open Babel. This step adds polar hydrogens and calculates Gasteiger charges.

-

-

Receptor Preparation:

-

Download the crystal structure of the NF-κB p65 subunit from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a grid box that encompasses the active site of the p65 subunit. Based on published studies, the grid box can be centered at approximately x=20.1, y=12.4, z=19.6 with dimensions of 36 x 36 x 36 Å.[10]

-

-

Docking Simulation:

-

Run AutoDock Vina with the prepared ligand and receptor files and the defined grid box. Use a default exhaustiveness of 8.

-

-

Analysis of Results:

-

Analyze the output PDBQT file containing the docked poses of this compound.

-

The binding affinity (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) with the active site residues can be visualized using software like PyMOL or Discovery Studio Visualizer.

-

Figure 2: A generalized workflow for molecular docking studies.

In Vitro IKKβ Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified IKKβ.

Materials:

-

Purified recombinant IKKβ

-

IKKβ substrate (e.g., GST-IκBα)

-

This compound

-

ATP (with [γ-32P]ATP for radioactive detection)

-

Kinase assay buffer

-

SDS-PAGE gels and autoradiography equipment

Protocol:

-

Prepare a reaction mixture containing the kinase assay buffer, purified IKKβ, and the GST-IκBα substrate.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated GST-IκBα by autoradiography.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Structural Insights from Crystallography

The three-dimensional structure of this compound in complex with one of its target proteins, human sepiapterin reductase, has been solved by X-ray crystallography (PDB ID: 4J7X).[11] This structure provides atomic-level details of the binding interaction, revealing the key amino acid residues in the active site of SPR that interact with the this compound molecule. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Conclusion

The therapeutic effects of this compound are underpinned by its specific interactions with key inflammatory mediators. Its ability to inhibit the NF-κB signaling pathway through direct binding to IKKα and IKKβ, and its potent inhibition of sepiapterin reductase, highlight its multi-targeted mechanism of action. The quantitative data and structural insights presented in this guide provide a solid foundation for further research into the molecular pharmacology of this compound and for the development of novel anti-inflammatory therapeutics.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 5. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfa drugs inhibit sepiapterin reduction and chemical redox cycling by sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. rcsb.org [rcsb.org]

A Technical Guide to the Effects of Sulfasalazine on Cellular Signaling Pathways

Note on Terminology: The existing scientific literature provides extensive data on the compound Sulfasalazine (CAS No. 599-79-1). The term "Salazodin" (CAS No. 22933-72-8) is less common but refers to a closely related chemical structure. This guide focuses on the well-documented effects of Sulfasalazine, which is presumed to be the compound of primary interest for researchers in this field.

Introduction

Sulfasalazine (SSZ) is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Its therapeutic efficacy stems from its multifaceted immunomodulatory and anti-inflammatory activities. Upon administration, SSZ is cleaved by gut bacteria into its two primary metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA). While 5-ASA is believed to exert local anti-inflammatory effects in the colon, the intact SSZ molecule is responsible for many of its systemic effects by directly interfering with key cellular signaling cascades. This technical guide provides an in-depth analysis of Sulfasalazine's impact on critical signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) family of transcription factors are master regulators of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is a primary target of Sulfasalazine.

SSZ exerts its inhibitory effect not on its metabolites, but as the intact molecule. It directly targets the IκB kinase (IKK) complex, specifically inhibiting the catalytic subunits IKK-α and IKK-β.[1] This inhibition prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα.[2][3] As a result, NF-κB (typically the p65/p50 heterodimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes. This mechanism underpins much of SSZ's broad anti-inflammatory activity.[1]

Signaling Pathway Diagram: NF-κB Inhibition by Sulfasalazine

Quantitative Data: NF-κB Inhibition

| Parameter | Cell Type/System | Value | Reference |

| IC₅₀ for κB-dependent transcription | Murine T-lymphocyte cell line (RBL5) | ~0.625 mM | [4] |

| Effective Concentration | SW620 colon cells | Micro- to millimolar range | [2][5] |

| IKK-β protein expression | Human adipose tissue | Significantly inhibited by 1.25-5 mM SSZ | [6] |

Experimental Protocol: In Vitro IKK Kinase Assay

This protocol is adapted from methodologies used to demonstrate the direct inhibition of IKK by Sulfasalazine.[1]

-

Reagents and Materials:

-

Purified recombinant active IKK-α or IKK-β.

-

Substrate: GST-IκBα (1-54) fusion protein.

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.6), 20 mM MgCl₂, 20 mM β-glycerophosphate, 20 mM p-nitrophenyl phosphate, 1 mM DTT, 50 µM Na₃VO₄.

-

[γ-³²P]ATP (10 µCi).

-

Sulfasalazine (SSZ) dissolved in DMSO; final concentrations ranging from 0.1 to 5 mM.

-

2X SDS-PAGE sample buffer.

-

-

Procedure:

-

In a microcentrifuge tube, combine 10 µL of Kinase Assay Buffer, 1 µg of GST-IκBα substrate, and the desired concentration of SSZ or vehicle control (DMSO).

-

Add 200 ng of purified active IKK-α or IKK-β to the reaction mixture.

-

Initiate the kinase reaction by adding 5 µL of a solution containing 50 µM cold ATP and 10 µCi of [γ-³²P]ATP. The final reaction volume is typically 20-25 µL.

-

Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by 12% SDS-PAGE.

-

Dry the gel and expose it to an X-ray film or a phosphor screen for autoradiography.

-

-

Data Analysis:

-

Quantify the phosphorylation of GST-IκBα by densitometry of the autoradiogram. The intensity of the radiolabeled band corresponds to the kinase activity. Compare the activity in SSZ-treated samples to the vehicle control to determine the extent of inhibition.

-

Induction of Caspase-Independent Apoptosis in T-Lymphocytes

Chronic inflammatory diseases are often associated with defective apoptosis of activated immune cells, leading to their persistence and sustained inflammation. Sulfasalazine has been shown to selectively induce apoptosis in T-lymphocytes, providing a mechanism for clearing these pathogenic cells.[4][7]

The induced apoptosis is notably independent of the Fas death receptor pathway and does not require caspase activity for execution.[7][8] Instead, SSZ triggers the intrinsic mitochondrial pathway. It induces the accumulation of the pro-apoptotic protein Bax at the mitochondria, leading to a loss of the mitochondrial transmembrane potential (ΔΨm). This event causes the release of mitochondrial intermembrane space proteins, including the Apoptosis-Inducing Factor (AIF). AIF then translocates to the nucleus, where it triggers large-scale DNA fragmentation and chromatin condensation, culminating in cell death.[7][9]

Signaling Pathway Diagram: SSZ-Induced Apoptosis

Quantitative Data: Apoptosis Induction

| Parameter | Cell Type | Value (ED₅₀) | Reference |

| Apoptosis Induction (24h) | Human Jurkat T-leukaemia cell line | ~1.0 mM | [7][9] |

| Apoptosis Induction (24h) | Primary human peripheral blood T-lymphocytes | ~0.5 mM | [7][9] |

| Apoptosis Induction (24h) | Murine T-lymphocyte cell line (RBL5) | ~0.625 mM | [4] |

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining, a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[8][10]

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells or isolated primary T-lymphocytes in appropriate media (e.g., RPMI 1640 + 10% FBS).

-

Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.

-

Treat cells with varying concentrations of Sulfasalazine (e.g., 0, 0.5, 1.0, 2.0 mM) for a specified time (e.g., 24 hours).

-

Include a positive control for apoptosis (e.g., staurosporine).

-

-

Staining Procedure:

-

Harvest the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold 1X Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Analyze the data to quantify cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Modulation of Inflammatory Mediators

As a direct consequence of NF-κB inhibition, Sulfasalazine significantly suppresses the production and release of key inflammatory mediators from immune cells, particularly macrophages.

-

Pro-inflammatory Cytokines: SSZ inhibits the LPS/IFN-γ-induced production of Interleukin-12 (IL-12), a critical cytokine that drives the differentiation of T-helper 1 (Th1) cells.[11][12] By suppressing IL-12, SSZ can shift the immune response away from a pro-inflammatory Th1 profile.[12] It also reduces the release of other NF-κB-dependent cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[6][13]

-

Nitric Oxide (NO): In activated macrophages, high levels of nitric oxide are produced by inducible nitric oxide synthase (iNOS), contributing to tissue damage in chronic inflammation. The expression of the iNOS gene is heavily dependent on NF-κB. Sulfasalazine treatment suppresses iNOS protein expression, thereby reducing the production of NO in a concentration-dependent manner.[11][14]

Workflow Diagram: Inhibition of Inflammatory Mediators

Quantitative Data: Inhibition of Cytokines and NO

| Parameter | Cell Type | Treatment | Effect | Reference |

| NO Production | J774 Macrophages | 50-500 µM SSZ | Concentration-dependent suppression | [11][14] |

| IL-12 p40 Production | J774 Macrophages | 50-500 µM SSZ | Dose-dependent suppression | [11][14] |

| iNOS Expression | J774 Macrophages | 500 µM SSZ | Suppressed protein expression | [11][14] |

| IL-6, IL-8, TNF-α Release | Human Adipose Tissue | 1.25-5 mM SSZ | Significant inhibition | [6] |

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[14][15]

-

Cell Culture and Treatment:

-

Seed J774 macrophage cells in a 96-well plate until they reach ~80% confluence.

-

Pre-treat the cells with Sulfasalazine (e.g., 0, 50, 100, 250, 500 µM) for 30-60 minutes.

-

Stimulate the cells with a combination of LPS (10 µg/mL) and IFN-γ (0.5 µg/mL) to induce iNOS expression. Include an unstimulated control group.

-

Incubate for 24 hours at 37°C.

-

-

Griess Reaction:

-

Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.

-

Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add an equal volume (50-100 µL) of the Griess Reagent to each well containing supernatant or standard.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 550 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve. Compare the results from SSZ-treated groups to the stimulated control group.

-

Effects on MAPK and Nrf2 Signaling Pathways

The effects of Sulfasalazine on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are context-dependent.

-

MAPK Pathway: Several studies show that in macrophages stimulated with LPS and IFN-γ, SSZ does not interfere with the activation (phosphorylation) of p38, p42/44 (ERK1/2), or JNK.[11][14] This suggests its primary anti-inflammatory mechanism in this context is specific to the NF-κB axis. However, in other contexts, such as in certain cancer cells or in relation to Nrf2, SSZ has been shown to modulate ERK and JNK activity.[16][17] For instance, in oral cancer cells, SSZ was found to inhibit the Akt pathway while activating the ERK pathway, leading to autophagic cell death.[17]

-

Nrf2 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some studies have demonstrated that SSZ can induce the expression of Heme Oxygenase-1 (HO-1) by promoting the nuclear translocation and activation of Nrf2.[16][18] This activation appears to be mediated by an increase in reactive oxygen species (ROS) and subsequent activation of the JNK and ERK pathways.[16] This indicates a potential antioxidant and cytoprotective role for SSZ in specific cellular settings, such as vascular smooth muscle cells.[18]

Logical Relationship Diagram: Context-Dependent MAPK/Nrf2 Modulation

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is designed to assess the activation of Nrf2 by measuring its accumulation in the nucleus.

-

Cell Culture and Nuclear/Cytoplasmic Fractionation:

-

Culture relevant cells (e.g., vascular smooth muscle cells) and treat with SSZ (e.g., 10-100 µM) for various time points (e.g., 0, 1, 3, 6 hours).

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's protocol. This is critical to separate nuclear proteins from cytoplasmic proteins.

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from both nuclear and cytoplasmic extracts onto a 10% SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

To ensure proper fractionation and loading, also probe the membranes with primary antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

An increase in the Nrf2 signal in the nuclear fraction (and a corresponding decrease in the cytoplasmic fraction) in SSZ-treated cells compared to controls indicates Nrf2 activation and translocation. The Lamin B1 and GAPDH blots will confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

References

- 1. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. [jci.org]

- 3. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Sulfasalazine and BAY 11-7082 interfere with the nuclear factor-kappa B and I kappa B kinase pathway to regulate the release of proinflammatory cytokines from human adipose tissue and skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of T lymphocyte apoptosis by sulphasalazine in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfasalazine prevents T-helper 1 immune response by suppressing interleukin-12 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 16. Frontiers | Effect of sulfasalazine on endothelium-dependent vascular response by the activation of Nrf2 signalling pathway [frontiersin.org]

- 17. Sulfasalazine Induces Autophagic Cell Death in Oral Cancer Cells via Akt and ERK Pathways [journal.waocp.org]

- 18. Sulfasalazine induces haem oxygenase-1 via ROS-dependent Nrf2 signalling, leading to control of neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Salazodin's Primary Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary research on Salazodin, a compound more commonly known as Sulfasalazine. The document synthesizes quantitative data from key clinical trials, details experimental protocols for pivotal mechanistic studies, and presents visual diagrams of its metabolic and signaling pathways.

Core Concepts and Mechanism of Action

This compound (Sulfasalazine) is a disease-modifying antirheumatic drug (DMARD) utilized in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis and psoriasis.[1] It is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active components.[2]

Upon oral administration, the majority of the this compound molecule reaches the colon intact. There, gut bacteria cleave the azo bond that links its two main constituents: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[2] The therapeutic effects of this compound are a result of the combined actions of these two metabolites. 5-ASA is believed to exert its anti-inflammatory effects locally in the colon, while sulfapyridine is absorbed into the bloodstream and is thought to be responsible for the systemic immunomodulatory effects.[2]

The precise mechanism of action is not fully elucidated but is understood to involve several pathways:

-

Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[3][4] By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-8 (IL-8).[3]

-

Scavenging of Reactive Oxygen Species (ROS): this compound and its metabolite 5-ASA are potent scavengers of reactive oxygen species, such as superoxide and hydroxyl radicals.[5][6] This antioxidant activity may contribute to its anti-inflammatory effects by reducing oxidative stress in inflamed tissues.[6]

-

Inhibition of Prostaglandin Synthesis: 5-ASA is also known to inhibit the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, potent mediators of inflammation.

Quantitative Data from Clinical Trials

The efficacy of this compound has been evaluated in numerous clinical trials for various inflammatory conditions. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of this compound in Ulcerative Colitis Maintenance Therapy

| Study | Treatment Group | Placebo Group | Outcome Measure | Result |

| Dissanayake & Truelove, 1973[7] | Sulfasalazine 2g/day | Dummy Tablets | Relapse rate over 6 months | > 4 times lower relapse rate than placebo |

Table 2: Efficacy of this compound in Rheumatoid Arthritis

| Study | Treatment Group | Placebo Group | Outcome Measures | Results |

| Meta-analysis of 6 trials (n=468)[8] | Sulfasalazine | Placebo | Tender and swollen joint scores, pain, ESR | Statistically significant improvement compared to placebo. Standardized weighted mean difference of -0.49 for joint scores and -0.42 for pain. ESR difference of -17.6mm. |

| Hannonen et al., 1993[2] | Sulfasalazine | Placebo | Clinical, laboratory, and scintigraphic data | Superior to placebo in reducing inflammation and disease activity. |

Table 3: Efficacy of this compound in Psoriasis

| Study | Treatment Group | Placebo Group | Outcome Measures | Results |

| Gupta et al., 1990[8] | Sulfasalazine 3g/day | Placebo | Global severity, patient and physician assessments | 82% of patients on sulfasalazine showed moderate to marked improvement at 8 weeks.[8] |

| Farr et al., 1990[9] | Sulfasalazine | Placebo | Symmetrical polyarticular arthritis, acute-phase response | Greater improvement in patients on active treatment compared to placebo, especially in those with a high acute-phase response.[9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the primary research of this compound.

Clinical Trial Protocol: Long-term Maintenance of Ulcerative Colitis

-

Study Design: A double-blind, placebo-controlled, randomized clinical trial.[7]

-

Patient Population: 64 patients with proven ulcerative colitis who had been in remission for at least one year on sulfasalazine monotherapy.[7] Patients were symptom-free and showed no signs of inflammation on sigmoidoscopy and rectal biopsy.[7]

-

Intervention: Patients were randomly assigned to receive either sulfasalazine (2 g/day ) or identical-looking dummy tablets for six months.[7]

-

Outcome Assessment: The primary outcome was the relapse of ulcerative colitis, defined as the recurrence of symptoms accompanied by sigmoidoscopic and histological evidence of inflammation.[7]

-

Statistical Analysis: Comparison of relapse rates between the two groups.

In Vitro Assay for NF-κB Inhibition: Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To determine if this compound inhibits the DNA binding activity of NF-κB.[10]

-

Cell Culture: Human colon epithelial cells (e.g., SW620) or T-lymphocytes are cultured and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound at various concentrations.[5][10]

-

Nuclear Extract Preparation: After treatment, nuclear extracts containing activated transcription factors are prepared from the cells.[3]

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB binding consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.[4]

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB to bind to the DNA.[4]

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[11]

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescent detector (for non-radioactive probes). A decrease in the shifted band corresponding to the NF-κB-DNA complex in the presence of this compound indicates inhibition.[11]

In Vitro Assay for Reactive Oxygen Species (ROS) Scavenging

-